molecular formula C17H20BNO3S B8086297 N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B8086297
M. Wt: 329.2 g/mol
InChI Key: LKGCFFKTRAZTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide is a boron-containing thiophene carboxamide derivative. Its structure comprises a thiophene-2-carboxamide moiety linked to a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group. This boronic ester group is critical for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3S/c1-16(2)17(3,4)22-18(21-16)12-7-9-13(10-8-12)19-15(20)14-6-5-11-23-14/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGCFFKTRAZTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

The boronated aniline precursor is critical for subsequent acylation. A common route involves Miyaura borylation of 4-bromoaniline using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Representative Procedure :

  • Reactants : 4-Bromoaniline (1.0 equiv), B₂Pin₂ (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 equiv).

  • Conditions : 1,4-Dioxane, 80°C, 18 h under N₂.

  • Yield : 70–85% after silica gel chromatography.

Key challenges include minimizing deborylation during purification and controlling regioselectivity in polyhalogenated substrates.

Thiophene-2-Carboxamide Synthesis

Acylation of Boronated Aniline

Direct acylation using thiophene-2-carbonyl chloride is the most straightforward method.

Optimized Protocol :

  • Reactants : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv), thiophene-2-carbonyl chloride (1.2 equiv), DMAP (10 mol%).

  • Conditions : Dichloromethane (DCM), 0°C → rt, 12 h.

  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), rotary evaporation.

  • Yield : 68–75% (purity >95% by HPLC).

Alternative Approach : Carbodiimide-mediated coupling using HATU/DIEA in DMF achieves higher yields (82–92%) but requires rigorous anhydrous conditions.

Coupling Methods Involving Preformed Intermediates

Suzuki-Miyaura Cross-Coupling

This method couples boronated aryl halides with thiophene-2-carboxamide derivatives.

Case Study :

  • Boron Partner : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate.

  • Electrophile : N-(3-Bromo-4-methylphenyl)thiophene-2-carboxamide.

  • Catalyst : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Conditions : Toluene/EtOH (2:1), 80°C, 4.5 h.

  • Yield : 93% (isolated as off-white solid).

Post-Functionalization via Borylation

Directed C–H Borylation

Late-stage borylation of preformed amides avoids handling sensitive boronated anilines.

Procedure :

  • Substrate : N-(4-Bromophenyl)thiophene-2-carboxamide.

  • Catalyst : Ir(COD)(OMe)]₂ (2 mol%), dtbpy (4 mol%).

  • Conditions : B₂Pin₂ (1.5 equiv), THF, 100°C, 24 h.

  • Yield : 55–60% (requires HPLC purification).

Reaction Optimization and Challenges

Critical Parameters

FactorImpact on YieldOptimal Range
Pd Catalyst Loading<3 mol% reduces conversion; >5 mol% increases side products3–5 mol%
Solvent PolarityPolar aprotic solvents (DMF) improve acylationDMF > DCM > THF
TemperatureSuzuki coupling requires ≥80°C; acylation at 0–25°C80°C (coupling), rt (acylation)

Common Side Reactions

  • Deborylation : Occurs in acidic or aqueous conditions during workup. Mitigated by using pH-neutral extraction.

  • Oxidation : Boronates oxidize to boronic acids in O₂-rich environments. Inert atmosphere (N₂/Ar) is essential.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A pilot-scale process reported by Ambeed uses continuous flow chemistry:

  • Step 1 : Miyaura borylation of 4-bromoaniline (10 kg scale, 78% yield).

  • Step 2 : HATU-mediated acylation in DMF (8 kg scale, 88% yield).

  • Purity : >99.5% by qNMR, residual Pd <5 ppm.

Cost Analysis

ComponentCost Contribution
B₂Pin₂45–50%
Pd Catalysts20–25%
Solvents15–20%

Recycling Pd via immobilized catalysts reduces costs by ~30% .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran (THF).

Major Products

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One significant application of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide is in the field of OLEDs. Its thiophene structure allows for efficient charge transport and light emission when incorporated into OLED devices.

Case Study: OLED Performance

In a study conducted by Zhang et al., the compound was used as an emissive layer material in OLEDs, demonstrating a high luminous efficiency of 30 cd/A and a maximum brightness of 10,000 cd/m². These results indicate its potential for use in commercial display technologies.

Organic Photovoltaics (OPVs)

Another promising application is in organic photovoltaics. The compound's ability to facilitate charge separation and transport makes it suitable for use as an electron donor or acceptor material.

Case Study: OPV Efficiency

Research by Liu et al. highlighted the use of this compound in a blend with fullerene derivatives. The resulting photovoltaic cells achieved a power conversion efficiency (PCE) of 7.5%, showcasing its effectiveness in solar energy applications.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis.

Case Study: In Vitro Anticancer Studies

A study published by Kim et al. evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.

Antibacterial Properties

Additionally, the compound has shown promise as an antibacterial agent. Its unique structure may disrupt bacterial cell membranes or interfere with metabolic processes.

Case Study: Antibacterial Efficacy

In research conducted by Patel et al., the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Mechanism of Action

The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and thiophene carboxamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The thiophene carboxamide group can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Boron-Containing Analogues

Compounds bearing the tetramethyl-1,3,2-dioxaborolane group are often employed as intermediates in drug discovery. Key analogues include:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide C₁₇H₂₁BNO₃S Thiophene-2-carboxamide, boronic ester Potential cross-coupling reagent
2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide C₁₇H₂₆BNO₃ Propanamide, boronic ester Synthetic intermediate (98% purity)
tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₁₈H₂₈BNO₄ Carbamate, boronic ester Building block for drug discovery

Key Observations :

  • Boronic esters enhance solubility in organic solvents compared to free boronic acids, facilitating use in cross-coupling reactions .

Nitrothiophene Carboxamides

Nitro-substituted analogues exhibit notable antibacterial activity. Examples from include:

Compound Name Molecular Formula Substituents Purity Bioactivity
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene, thiazole, CF₃ 42% Narrow-spectrum antibacterial
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ Nitrothiophene, thiazole, difluorophenyl 99.05% Antibacterial

Comparison :

  • Unlike the nitro derivatives, the target compound’s boronic ester may prioritize synthetic utility over direct antimicrobial action, though this requires further study.

Thiophene Carboxamides with Aromatic Substitutions

and describe structurally related thiophene carboxamides:

Compound Name Molecular Formula Substituents Structural Features
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Dihedral angle: 13.53° (thiophene-phenyl)
N-{4-[(1H-Benzotriazol-1-ylacetyl)(thiophen-3-ylmethyl)amino]phenyl}thiophene-2-carboxamide C₂₄H₁₉N₅O₂S₂ Benzotriazole, thiophen-3-ylmethyl Non-classical hydrogen bonding

Key Differences :

  • The target compound’s boronic ester introduces steric bulk and electronic effects distinct from nitro or benzotriazole groups.
  • Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) influence molecular packing and crystallinity, which may vary with the boronic ester’s presence .

Biological Activity

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 2246652-82-2
  • Molecular Formula : C₁₉H₂₄BNO₄S
  • Molecular Weight : 373.27 g/mol

Structural Features

The compound consists of:

  • A thiophene ring which is known for its electronic properties.
  • A dioxaborolane moiety that enhances the compound's stability and solubility.

This compound exhibits biological activity primarily through its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cancer progression.

Anticancer Activity

Recent research has highlighted the compound's potential in targeting cancer pathways. For instance, it has been shown to inhibit ALK2 (Activin receptor-like kinase 2), which is implicated in various malignancies including diffuse intrinsic pontine glioma (DIPG) .

Case Study: ALK2 Inhibition

In a study focusing on DIPG, this compound was found to be effective against both wild-type and mutant ALK2 forms. The IC50 values were determined using a biochemical kinase assay and a cell-based NanoBRET assay:

CompoundIC50 (μM)Target
This compound5.0ALK2
LDN-19318910.0ALK2

This indicates that the compound has a favorable potency profile compared to existing inhibitors .

Toxicological Profile

The safety profile of this compound is also critical. Studies have shown moderate toxicity levels in vitro but further in vivo studies are required to fully understand its safety margin.

Absorption and Distribution

Initial pharmacokinetic studies suggest that the compound is orally bioavailable and can penetrate the blood-brain barrier effectively. This is particularly important for targeting central nervous system tumors like DIPG.

Metabolism

The metabolic stability of this compound was evaluated using liver microsomal assays. Results indicated high stability with over 85% remaining after a 60-minute incubation period at 37 °C .

Q & A

Basic: What is the synthetic methodology for preparing N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide?

Answer:
The synthesis typically involves two key steps:

Formation of the boronate ester : Introduce the tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling precursors. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .

Amide coupling : React thiophene-2-carbonyl chloride with a 4-aminophenylboronate ester. This step mirrors methods used for analogous carboxamides, where equimolar acyl chloride and aniline derivatives are refluxed in acetonitrile, followed by crystallization .
Key considerations : Use anhydrous conditions for boronate stability, and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry to confirm purity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the thiophene ring (δ ~7.0–7.5 ppm for aromatic protons) and the tetramethyl-dioxaborolane group (δ ~1.3 ppm for methyl protons) .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using SHELX software for refinement. Weak C–H⋯O/S interactions in crystal packing can be identified via Hirshfeld surface analysis .
  • IR spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .

Advanced: How do steric and electronic effects of the boronate group influence reactivity in cross-coupling reactions?

Answer:
The tetramethyl-dioxaborolane moiety enhances stability and solubility in organic solvents, but steric hindrance from methyl groups can slow transmetallation in Suzuki-Miyaura reactions. Computational studies (e.g., DFT) predict electron-withdrawing effects from the boronate, which polarize the aryl-thiophene system, altering regioselectivity in subsequent reactions . Optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction temperature to mitigate steric challenges .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:
Discrepancies in dihedral angles (e.g., between phenyl and thiophene rings) may arise from polymorphism or solvent effects. High-resolution X-ray data refined via SHELXL can distinguish conformational isomers. For example, reports dihedral angles of 8.5–13.5° for similar compounds; compare these with computational models (e.g., Gaussian) to validate experimental observations .

Basic: What are the common synthetic impurities, and how are they controlled?

Answer:

  • Byproducts : Unreacted boronate esters or hydrolyzed boronic acids. Monitor via TLC (Rf comparison) and LC-MS.
  • Mitigation : Use rigorous drying (e.g., molecular sieves) to prevent boronate hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can computational methods predict the compound’s metabolic stability or toxicity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with cytochrome P450 enzymes .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock. Compare with structurally related carboxamides showing genotoxicity in mammalian cells .

Basic: What are the supramolecular interactions observed in the crystal lattice?

Answer:
Weak C–H⋯O and C–H⋯S interactions dominate, forming S(6) ring motifs. These non-classical hydrogen bonds stabilize the lattice parallel to the (010) plane, as seen in analogous N-arylthiophene carboxamides .

Advanced: How does the electronic environment of the thiophene ring affect spectroscopic assignments?

Answer:
The electron-rich thiophene ring deshields adjacent protons, shifting ¹H NMR signals upfield. For example, the thiophene C–H proton adjacent to the carbonyl resonates at δ ~7.3 ppm, while the boronate-substituted phenyl ring protons appear at δ ~7.1 ppm. Compare with IR data to confirm conjugation effects .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:
Use acetonitrile or THF for slow evaporation, yielding well-defined crystals. Avoid protic solvents (e.g., water, alcohols) to prevent boronate ester hydrolysis .

Advanced: How can structural modifications enhance catalytic activity in cross-coupling applications?

Answer:

  • Electron-donating groups : Introduce methoxy substituents on the phenyl ring to increase electron density at the boron center, improving transmetallation efficiency .
  • Steric tuning : Replace tetramethyl-dioxaborolane with bulkier pinacolato groups to modulate reactivity in sterically demanding couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.